1,3-dimethyl-8-(2,3,4-trimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione family, characterized by a spirocyclic hydantoin core. Its structure includes a 1,3-dimethyl substitution on the hydantoin ring and a 2,3,4-trimethoxybenzenesulfonyl group at the 8-position.
Properties
IUPAC Name |
1,3-dimethyl-8-(2,3,4-trimethoxyphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O7S/c1-19-16(22)18(20(2)17(19)23)8-10-21(11-9-18)29(24,25)13-7-6-12(26-3)14(27-4)15(13)28-5/h6-7H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYODFBORAKVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)OC)OC)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-8-(2,3,4-trimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of triazaspiro derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of cardioprotection and treatment of anemia. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Research indicates that derivatives of 1,3,8-triazaspiro[4.5]decane inhibit prolyl hydroxylases (PHDs), which are enzymes involved in the regulation of hypoxia-inducible factors (HIFs). The inhibition of PHDs leads to increased levels of erythropoietin (EPO), promoting erythropoiesis and offering a therapeutic approach for anemia management .
Additionally, these compounds have been shown to interact with mitochondrial permeability transition pores (mPTP), which play a critical role in myocardial cell death during ischemia-reperfusion injury. By inhibiting mPTP opening, these compounds may confer cardioprotective effects during myocardial infarction .
Biological Activity Overview
The biological activities attributed to this compound can be summarized as follows:
Case Studies and Research Findings
- Prolyl Hydroxylase Inhibition : A study demonstrated that the compound effectively inhibited PHDs in vitro and in vivo models. The optimized derivatives showed significant upregulation of EPO without the adverse effects typically associated with existing treatments for anemia .
- Cardiac Protection : In a recent study focusing on myocardial infarction models, this compound was reported to significantly reduce cell death by inhibiting mPTP opening during reperfusion. This suggests its potential as an adjunct therapy in cardiac events .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the triazaspiro scaffold can enhance biological activity while minimizing off-target effects. For instance:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of analogous compounds:
*Calculated using ChemDraw.
Key Observations:
- Substituent Effects : The 8-position substituent critically determines activity. For example, RS102221’s trifluoromethylphenylsulfonamido group enhances receptor binding affinity , while the 2-ethoxyethyl group in myelostimulators improves solubility .
- Synthetic Routes : Derivatives are synthesized via reductive amination (e.g., 8-benzyl ), Ullmann couplings , or microwave-assisted methods .
Neuropharmacological Agents
Myelostimulators
- 8-(2-Ethoxyethyl) Derivative : Enhanced white blood cell production in murine models (EC₅₀ = 0.8 µM) .
HIF Prolyl Hydroxylase Inhibitors
- Substituted 1,3,8-Triazaspiro[4.5]decane-2,4-diones : Inhibit PHD2 (IC₅₀ = 50–200 nM), promoting erythropoiesis .
Anticonvulsants
Predicted Activity for Target Compound:
The 2,3,4-trimethoxybenzenesulfonyl group may confer kinase inhibitory or antimicrobial activity, analogous to sulfonamide-containing drugs. However, empirical validation is required.
Physicochemical and Pharmacokinetic Profiles
Notes:
Preparation Methods
Key Reaction Steps
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Knoevenagel Condensation :
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Cyclization via tert-Amino Effect :
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Reduction and Hydantoin Formation :
Sulfonylation of the Spiro Core
Introducing the 2,3,4-trimethoxybenzenesulfonyl group at the 8-position requires selective sulfonylation. A protocol for analogous triazaspiro compounds provides a template.
Sulfonylation Procedure
-
Reagents :
-
Reaction Conditions :
-
Workup and Purification :
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound are summarized below.
Spectral Data for Key Intermediates
Purity and Stability
Scalability and Process Optimization
Challenges in Large-Scale Synthesis
Q & A
Q. What are the optimal synthetic routes for 1,3-dimethyl-8-(2,3,4-trimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how can yield be maximized?
The synthesis typically involves multistep reactions, starting with the formation of the spirocyclic triaza core followed by sulfonylation with 2,3,4-trimethoxybenzenesulfonyl chloride. Key parameters include:
- Temperature control : Maintain ≤60°C during sulfonylation to avoid decomposition of the sulfonyl group .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and enhance reaction rates .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate the product (≥95% purity) .
Yield optimization requires stoichiometric balancing of the sulfonylating agent and the spirocyclic precursor (molar ratio ~1.2:1) .
Q. How can the molecular structure of this compound be validated experimentally?
- NMR spectroscopy : Analyze - and -NMR to confirm the spirocyclic framework and sulfonyl/methoxy substituents. Key peaks include:
- Spiro C-2,4-dione : δ ~170-175 ppm (carbonyl) .
- Trimethoxybenzene protons : δ ~3.8-4.0 ppm (OCH) .
- X-ray crystallography : Resolve the spirocyclic conformation and sulfonyl group orientation (e.g., monoclinic P2/c space group, Z=4) .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Enzyme inhibition assays : Test against hypoxia-inducible factor prolyl hydroxylases (HIF PHD1-3) using α-ketoglutarate depletion as a readout .
- Cellular assays : Measure erythropoietin (EPO) upregulation in Hep3B cells under hypoxic conditions .
- Anti-inflammatory activity : Assess TNF-α/IL-6 suppression in LPS-stimulated macrophages (IC values <10 μM indicate potency) .
Q. How does the sulfonyl group influence structure-activity relationships (SAR)?
The 2,3,4-trimethoxybenzenesulfonyl group enhances:
- Hydrophobic interactions : Critical for binding to enzyme active sites (e.g., PHD2) .
- Electron-withdrawing effects : Stabilize the spirocyclic core, improving metabolic stability .
Comparative studies show that replacing the sulfonyl group with carbonyl or methylene reduces potency by >50% .
Q. What are the stability considerations for this compound under physiological conditions?
- pH-dependent hydrolysis : The dione ring is stable at pH 5–7 but degrades in alkaline conditions (pH >8) .
- Light sensitivity : Protect from UV exposure to prevent sulfonyl group decomposition .
- Storage : Lyophilize and store at -20°C under inert gas (argon) to extend shelf life .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., variable IC50_{50}50 values) be resolved?
- Assay standardization : Ensure consistent oxygen tension (<1% O for hypoxia models) and α-ketoglutarate concentrations in PHD inhibition assays .
- Off-target profiling : Screen against hERG channels (patch-clamp electrophysiology) to rule out false positives due to potassium channel modulation .
- Dose-response normalization : Use Hill equation fitting to account for allosteric effects in enzyme kinetics .
Q. What computational strategies predict binding modes with HIF PHD isoforms?
- Molecular docking : Utilize AutoDock Vina with PDB structures (e.g., 3HQR for PHD2) to model sulfonyl group interactions with Fe-binding sites .
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the spirocyclic core .
- Free-energy perturbation (FEP) : Quantify ΔΔG for sulfonyl/methoxy substitutions to guide lead optimization .
Q. How can selective analogs be designed to target specific PHD isoforms?
Q. What methodologies assess metabolic stability and cytochrome P450 interactions?
Q. How can crystallographic data resolve ambiguities in spirocyclic conformations?
- Single-crystal XRD : Assign anisotropic displacement parameters to refine torsional angles (e.g., spiro N-C bond angle ~109.5°) .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C-H···O hydrogen bonds) to validate packing motifs .
Q. What strategies mitigate toxicity linked to ALT/AST elevation in preclinical models?
- Dose titration : Establish NOAEL (no-observed-adverse-effect level) in rodent studies (e.g., ≤50 mg/kg/day) .
- Structural modifications : Introduce carboxylic acid groups to reduce hepatic uptake (e.g., via OATP1B1/3 avoidance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
